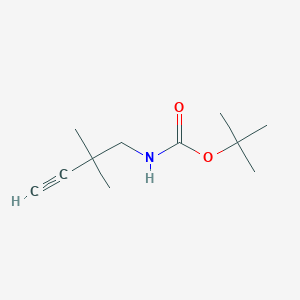

Tert-butyl 2,2-dimethylbut-3-ynylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

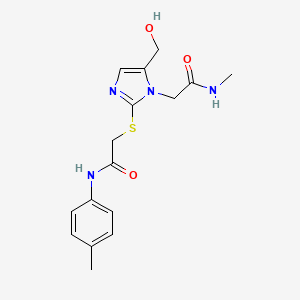

Tert-butyl 2,2-dimethylbut-3-ynylcarbamate is a chemical compound with the formula C11H19NO2 . It has a molecular weight of 197.28 g/mol . It is typically used for research and development purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO2/c1-7-11(5,6)8-12-9(13)14-10(2,3)4/h1H,8H2,2-6H3,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Hydroxyl Group Protection

The protection of hydroxyl groups in organic synthesis is a critical step for the selective modification of molecules. Chemical agents developed for this purpose must be stable under various conditions yet easily removable. Tert-butyl derivatives have been utilized for the protection of hydroxyl groups, demonstrating stability in water or alcohol bases under normal conditions and resistance to hydrogenolysis and mild chemical reduction. This makes tert-butyl-based protecting groups, such as dimethyl-tert-butylsilyl, valuable in synthesizing complex molecules, including prostaglandins (Corey & Venkateswarlu, 1972).

Crystal Structure Analysis

The synthesis and crystal structure analysis of tert-butyl derivatives, including tert-butyl acetylcarbamate, have been explored through green methods using natural phosphate as a catalyst. These studies provide insight into the molecular arrangements and interactions, such as hydrogen bonding, which are crucial for understanding the physicochemical properties of these compounds (Aly Dawa El Mestehdi et al., 2022).

Reactivity in Organic Synthesis

The reactivity of tert-butylcarbene in various solvents has been studied to understand its potential in organic synthesis. The formation of products like 1,1-dimethylcyclopropane and 2-methyl-2-butene indicates the influence of solvents on the reactivity of tert-butylcarbene, which is crucial for designing synthetic pathways (Ruck & Jones, 1998).

Synthesis of Stereoisomers

Efficient stereoselective synthesis routes have been developed for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, showcasing the control of stereochemistry crucial for the synthesis of pharmaceuticals and complex organic molecules (Wang et al., 2017).

Environmental Applications

The photocatalytic degradation of environmental pollutants, such as methylated arsenic species, using TiO2 photocatalysis, demonstrates the potential of tert-butyl derivatives in environmental remediation. The inclusion of tert-butyl alcohol as a hydroxyl radical scavenger during photocatalysis highlights the role of tert-butyl derivatives in enhancing the degradation rate of pollutants (Xu, Cai, & O’Shea, 2007).

Eigenschaften

IUPAC Name |

tert-butyl N-(2,2-dimethylbut-3-ynyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-7-11(5,6)8-12-9(13)14-10(2,3)4/h1H,8H2,2-6H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESPDNXKRKEILP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2818467.png)

![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)

![3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2818475.png)

![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)

![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)

![(E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2818488.png)